Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-
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Overview
Description
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- is an organotin compound with the molecular formula C17H36OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl group. This compound is known for its applications in organic synthesis, particularly in radical reactions.
Preparation Methods
The synthesis of stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- typically involves the reaction of tributyltin hydride with 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propyne under specific conditions. The reaction is usually carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- undergoes various types of chemical reactions, including:
Reduction: It acts as a radical reducing agent due to the weak bond between tin and hydrogen.
Substitution: The compound can participate in substitution reactions where the 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl group is replaced by other functional groups.
Oxidation: Although less common, it can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include radical initiators like AIBN and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- is widely used in scientific research, particularly in organic chemistry. Its applications include:
Radical Reactions: It is used as a radical reducing agent in various organic synthesis reactions, including dehalogenation and radical cyclization.
Synthesis of Complex Molecules: The compound is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a catalyst in certain chemical reactions, enhancing the reaction rate and selectivity.
Mechanism of Action
The mechanism of action of stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various radical reactions, such as hydrogen atom transfer and radical addition . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparison with Similar Compounds
Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- can be compared with other similar organotin compounds, such as:
Tributyltin Hydride: A commonly used radical reducing agent with similar properties but without the 3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl group.
Tributyl(3-ethyl-3,4-dihydro-2H-pyran-6-yl)stannane: Another organotin compound with a different substituent on the tin atom.
Tributyl(5,6-dihydro-4H-pyran-2-yl)stannane: Similar to the compound but with a different pyran substituent.
The uniqueness of stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]- lies in its specific substituent, which imparts distinct reactivity and selectivity in chemical reactions.
Properties
CAS No. |
109669-44-5 |
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Molecular Formula |
C20H38O2Sn |
Molecular Weight |
429.2 g/mol |
IUPAC Name |
tributyl-[3-(oxan-2-yloxy)prop-1-ynyl]stannane |
InChI |
InChI=1S/C8H11O2.3C4H9.Sn/c1-2-6-9-8-5-3-4-7-10-8;3*1-3-4-2;/h8H,3-7H2;3*1,3-4H2,2H3; |
InChI Key |
RRJNAVBJQXRMJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CCOC1CCCCO1 |
Origin of Product |
United States |
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